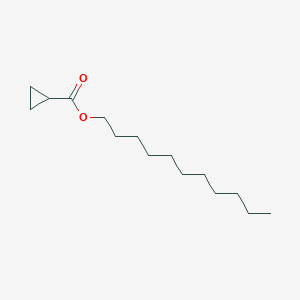
Undecyl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecyl cyclopropanecarboxylate is an organic compound with the molecular formula C15H28O2. It is an ester formed from undecyl alcohol and cyclopropanecarboxylic acid. This compound is known for its unique structure, which includes a cyclopropane ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecyl cyclopropanecarboxylate typically involves the esterification of undecyl alcohol with cyclopropanecarboxylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. This method allows for better control over reaction conditions and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Undecyl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopropanecarboxylic acid and undecanoic acid.
Reduction: Undecyl alcohol and cyclopropanemethanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Undecyl cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying esterification reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a precursor for pharmaceuticals.
Industry: It is used in the formulation of fragrances and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of undecyl cyclopropanecarboxylate involves its interaction with biological molecules through its ester functional group. The compound can undergo hydrolysis to release undecyl alcohol and cyclopropanecarboxylic acid, which can then interact with various molecular targets. The cyclopropane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid esters: These compounds share the cyclopropane ring and ester functional group.
Undecyl esters: Compounds like undecyl acetate and undecyl butyrate have similar alkyl chains but different ester groups.
Uniqueness
Undecyl cyclopropanecarboxylate is unique due to the presence of both a long alkyl chain and a cyclopropane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The cyclopropane ring adds strain to the molecule, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
103677-78-7 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
undecyl cyclopropanecarboxylate |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-13-17-15(16)14-11-12-14/h14H,2-13H2,1H3 |
InChI Key |
HLICULHSZHDYAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















